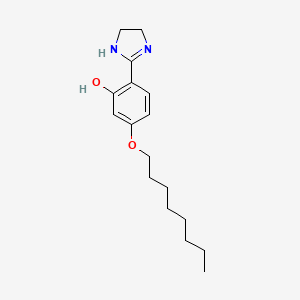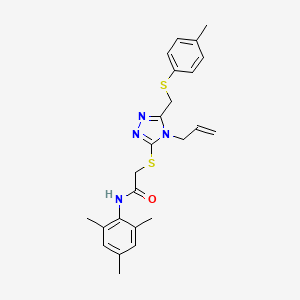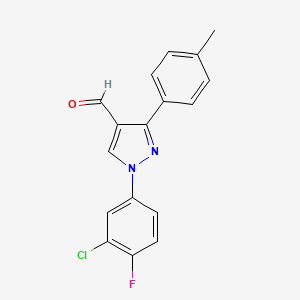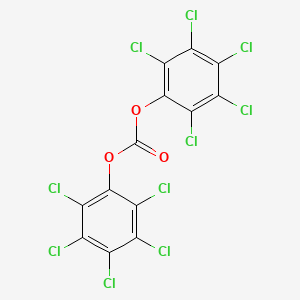
Decachlorodiphenyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decachlorodiphenyl carbonate is a highly chlorinated organic compound, known for its chemical stability and resistance to degradation. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl structures. These compounds have been widely used in various industrial applications due to their non-flammability, chemical stability, and insulating properties.
准备方法
Synthetic Routes and Reaction Conditions: Decachlorodiphenyl carbonate can be synthesized through the chlorination of biphenyl in the presence of a catalyst. The reaction typically involves the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure conditions. The process requires careful monitoring to ensure complete chlorination and to avoid the formation of unwanted by-products.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination reactors where biphenyl is continuously fed and chlorinated. The reaction mixture is then subjected to purification processes, including distillation and crystallization, to isolate the desired product. The final product is obtained in high purity and is often used as an intermediate in the production of other chemicals.
化学反应分析
Types of Reactions: Decachlorodiphenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to lower chlorinated biphenyls using reducing agents such as sodium borohydride.
Oxidation Reactions: It can be oxidized to form chlorinated biphenyl oxides under specific conditions.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of various substituted biphenyls.
Reduction: Lower chlorinated biphenyls.
Oxidation: Chlorinated biphenyl oxides.
科学研究应用
Decachlorodiphenyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on biological systems, particularly its toxicity and bioaccumulation.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound for studying the behavior of chlorinated organic compounds in biological systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of decachlorodiphenyl carbonate involves its interaction with cellular components, leading to disruption of normal cellular functions. It primarily targets the aryl hydrocarbon receptor, which alters the transcription of genes involved in detoxification processes. This interaction can induce the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family, leading to oxidative stress and potential cellular damage.
相似化合物的比较
Decachlorobiphenyl: Another highly chlorinated biphenyl with similar chemical properties but different applications.
Hexachlorobenzene: A chlorinated aromatic compound used as a fungicide and in the production of other chemicals.
Polychlorinated Dibenzodioxins: A group of chemically related compounds known for their toxicity and environmental persistence.
Uniqueness: Decachlorodiphenyl carbonate is unique due to its specific structure and high degree of chlorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly useful in applications requiring long-term stability and resistance to harsh environmental conditions.
属性
CAS 编号 |
7497-08-7 |
|---|---|
分子式 |
C13Cl10O3 |
分子量 |
558.7 g/mol |
IUPAC 名称 |
bis(2,3,4,5,6-pentachlorophenyl) carbonate |
InChI |
InChI=1S/C13Cl10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23 |
InChI 键 |
XXTXONAHTURMCQ-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15083410.png)
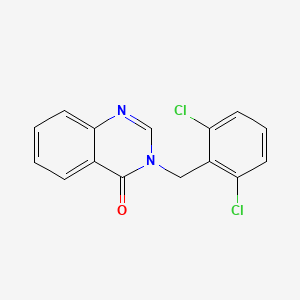
![N'-[(E)-9-anthrylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083425.png)
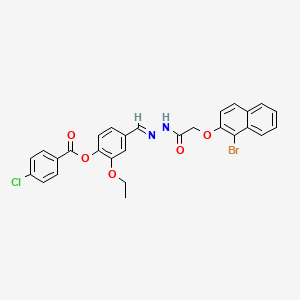

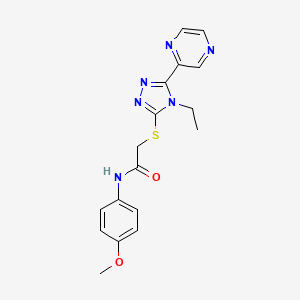
![Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15083458.png)

![(5E)-5-(3-methoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15083473.png)
